1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
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Overview
Description
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a synthetic organic compound that features a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea typically involves the following steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with an appropriate nucleophile to form the chlorobenzyl intermediate.
Thiophene Derivative Synthesis: The thiophene moiety is synthesized through a series of reactions involving thiophene and carbonyl-containing reagents.
Coupling Reaction: The chlorobenzyl intermediate is then coupled with the thiophene derivative under suitable conditions to form the final urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene moiety can be reduced to form alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety may yield thiophene sulfoxides, while reduction of the carbonyl group may produce thiophene alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-(thiophen-2-ylmethyl)urea: Lacks the additional thiophene carbonyl group.
1-(4-Chlorobenzyl)-3-(phenylmethyl)urea: Contains a phenyl group instead of the thiophene moiety.
1-(4-Chlorobenzyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of the thiophene moiety.
Uniqueness
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is unique due to the presence of both the chlorobenzyl and thiophene carbonyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c19-14-3-1-12(2-4-14)9-20-18(23)21-10-15-5-6-16(25-15)17(22)13-7-8-24-11-13/h1-8,11H,9-10H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCABVNUSSIVKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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